molecular formula C11H8BrF2NO2 B1414439 Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate CAS No. 1807020-63-8

Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate

Cat. No. B1414439
M. Wt: 304.09 g/mol
InChI Key: CKPZCJNJWDGPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Molecular Weight : 304.09 g/mol

Molecular Structure Analysis

The title molecule crystallizes in the centrosymmetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit. The position of ortho-fluoro azo rings differs between the two rotomers, with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate. The close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .


Physical And Chemical Properties Analysis

  • Absorption Bands : In solution, the absorption bands in the visible region show a separation of about 20 nm , as expected for o-fluoroazobenzene .

properties

IUPAC Name

ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)6-3-4-8(12)7(5-15)9(6)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPZCJNJWDGPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
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